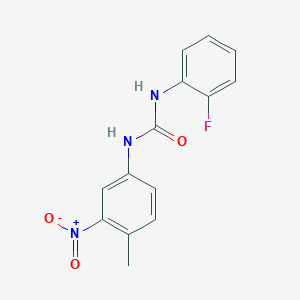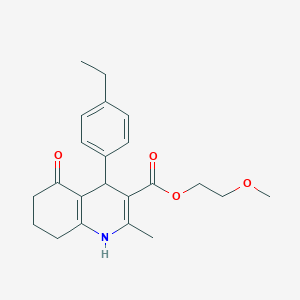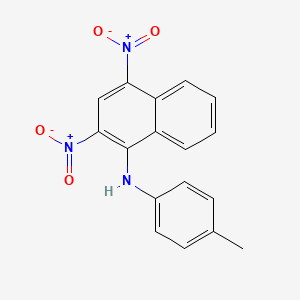
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea, also known as FNUR, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has demonstrated potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea is not fully understood, but it is believed to involve the binding of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea to the active site of the targeted enzymes, resulting in the inhibition of their activity. N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been shown to be a competitive inhibitor of CDK2, GSK-3, and MAPKs, and a non-competitive inhibitor of phosphodiesterases.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting CDKs and MAPKs, which are involved in cell cycle regulation and cell survival. N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of several enzymes, making it a valuable tool for studying their function and regulation. N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea is also relatively stable and can be easily synthesized in large quantities. However, N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Additionally, N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has not been extensively studied in vivo, which limits our understanding of its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea. One area of interest is the development of more potent and selective analogs of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea. Another area of interest is the investigation of the in vivo pharmacokinetics and toxicity of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea, which could lead to its potential use as a therapeutic agent. Additionally, the role of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea in other physiological processes, such as neurodegeneration and cardiovascular disease, could be explored. Finally, the development of new assays and techniques for studying the activity of N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea and its targets could lead to a better understanding of its mechanism of action.
Synthesemethoden
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea can be synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with 4-methyl-3-nitrobenzoic acid, followed by the coupling of the resulting acid with N,N'-diisopropylcarbodiimide (DIC) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). The final step involves the reaction of the intermediate with urea in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has been extensively used in scientific research due to its potent inhibitory activity against several enzymes. It has been shown to inhibit protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs). N-(2-fluorophenyl)-N'-(4-methyl-3-nitrophenyl)urea has also been found to inhibit phosphodiesterases, which are enzymes that hydrolyze cyclic nucleotides, including cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c1-9-6-7-10(8-13(9)18(20)21)16-14(19)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUSRIUSQLXMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5169083.png)
![10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5169084.png)

![N-ethyl-4-(4-methoxyphenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxobutanamide](/img/structure/B5169105.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5169124.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5169132.png)

![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)




![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)